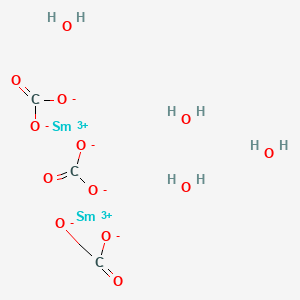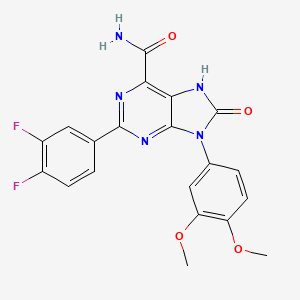
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic organic compound. The molecule is structurally characterized by a pyridazinone core substituted with a methyl group and an extended chain bearing a dihydroquinoline moiety. Compounds of this nature are often explored for their pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions.
Step 1: : Nitration of the starting material to introduce the nitro group.
Step 2: : Reduction of the nitro group to an amine.
Step 3: : Cyclization to form the quinoline ring.
Step 4: : Alkylation to attach the pyridazinone moiety.
Industrial Production Methods
While specific industrial production methods can vary, these often include:
Bulk chemical synthesis: : Using automated and controlled environments to ensure high yield and purity.
Catalytic methods: : Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms quinoline N-oxide.
Reduction: : Can lead to various reduced derivatives.
Substitution: : Halogenation, nitration, sulfonation, and other functional group substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Halogenating agents: : Bromine, chlorine.
Major Products
Quinoline derivatives, pyridazinone derivatives, and various substituted analogs depending on the specific reactions and conditions.
Scientific Research Applications
In Chemistry
Used as intermediates in the synthesis of other complex organic molecules.
Employed in studying the reaction mechanisms of heterocyclic compounds.
In Biology and Medicine
Potential pharmaceutical applications due to its unique structure.
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
In Industry
Can serve as precursors for the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The compound exhibits its effects through interactions with specific molecular targets:
Enzyme inhibition: : Inhibits enzymes like kinases and oxidoreductases.
Receptor binding: : Binds to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Unique Features
The combination of a pyridazinone core with a dihydroquinoline moiety is relatively uncommon, offering unique pharmacological properties.
Similar Compounds
6-methyl-2-pyridazinone: : Lacks the dihydroquinoline moiety, affecting its activity profile.
3,4-dihydroquinolin-2-one: : Similar in structure but differs in functional group attachment and overall activity.
Each of these compounds shares structural features but differs in their specific biological and chemical properties, underscoring the uniqueness of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one.
Properties
IUPAC Name |
6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXLWPYTZVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)
![3-[(4-fluorophenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2548621.png)



![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)


![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)
